N-(3-Hydroxy-pyridin-2-yl)-isobutyramide
Description
N-(3-Hydroxy-pyridin-2-yl)-isobutyramide is a pyridine derivative characterized by a hydroxyl group at the 3-position of the pyridine ring and an isobutyramide substituent at the 2-position. This compound belongs to a broader class of amide-functionalized heterocycles, which are of interest in medicinal chemistry, agrochemicals, and material science due to their hydrogen-bonding capabilities and structural versatility.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
N-(3-hydroxypyridin-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)9(13)11-8-7(12)4-3-5-10-8/h3-6,12H,1-2H3,(H,10,11,13) |
InChI Key |
OBUNTTCAECTQQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CC=N1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-pyridin-2-yl)-isobutyramide typically involves the reaction of 3-hydroxy-2-pyridinecarboxylic acid with isobutyramide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxy-pyridin-2-yl)-isobutyramide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-pyridinecarboxaldehyde or 3-pyridinecarboxylic acid.
Reduction: Formation of N-(3-aminopyridin-2-yl)-isobutyramide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Hydroxy-pyridin-2-yl)-isobutyramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-pyridin-2-yl)-isobutyramide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The hydroxy and amide groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and functional differences between N-(3-Hydroxy-pyridin-2-yl)-isobutyramide and related compounds:
Functional Group Impact on Properties
- Hydroxyl Group (3-OH Pyridine): The presence of a hydroxyl group in this compound likely enhances hydrogen-bonding capacity compared to non-hydroxylated analogs like N-(3-Bromopyridin-2-yl)acetamide . This could improve solubility in polar solvents or binding affinity in biological targets.
- Isobutyramide vs.
- Heterocycle Variations : Thiamidol replaces the pyridine ring with a thiazole, incorporating a dihydroxyphenyl group for targeted cosmetic applications , whereas the opioid analog 4F-iBF uses a piperidine core for receptor binding .
Physicochemical Properties
- Solubility : Hydroxyl and amide groups in this compound may confer moderate water solubility, similar to N-(3-Hydroxypyridin-2-yl)acetamide .
- Stability : Brominated analogs (e.g., N-(3-Bromopyridin-2-yl)acetamide) are likely more stable under acidic conditions due to reduced electron density on the pyridine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
